REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[S:5][C:6]([SH:9])=[CH:7][CH:8]=1.[Cl:10][CH2:11][CH2:12]Br>C(OCC)(=O)C>[Cl:3][C:4]1[S:5][C:6]([S:9][CH2:12][CH2:11][Cl:10])=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClCCBr
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring, to a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to the region of 20° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
WASH
|
Details
|
washed with 3 times 150 cm3 of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (5 kPa) at a temperature in the region of 45° C
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1)SCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |